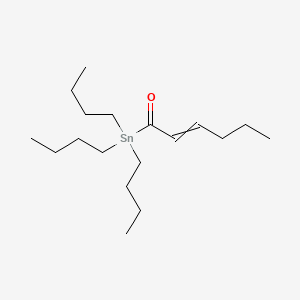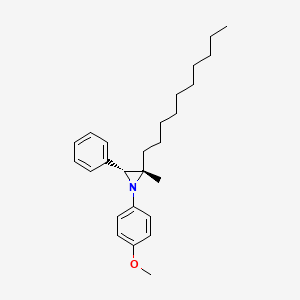
(2S)-3-Anilino-2-hydroxypropyl octadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-Anilino-2-hydroxypropyl octadecanoate is a chemical compound that combines an aniline group with a hydroxypropyl chain and an octadecanoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Anilino-2-hydroxypropyl octadecanoate typically involves the esterification of octadecanoic acid with (2S)-3-anilino-2-hydroxypropanol. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated to reflux, and the water formed during the reaction is removed to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of immobilized catalysts and advanced separation techniques, such as distillation or crystallization, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-Anilino-2-hydroxypropyl octadecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of (2S)-3-anilino-2-oxopropyl octadecanoate.
Reduction: Formation of (2S)-3-anilino-2-hydroxypropyl octadecanol.
Substitution: Formation of nitro- or halogen-substituted derivatives of this compound.
Aplicaciones Científicas De Investigación
(2S)-3-Anilino-2-hydroxypropyl octadecanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the formulation of specialty chemicals, surfactants, and emulsifiers.
Mecanismo De Acción
The mechanism of action of (2S)-3-Anilino-2-hydroxypropyl octadecanoate involves its interaction with specific molecular targets and pathways. The aniline group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxypropyl chain and octadecanoate ester can influence the compound’s solubility and membrane permeability, affecting its distribution and efficacy within biological systems.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-3-Anilino-2-hydroxypropyl palmitate: Similar structure but with a palmitate ester instead of an octadecanoate ester.
(2S)-3-Anilino-2-hydroxypropyl stearate: Similar structure but with a stearate ester instead of an octadecanoate ester.
(2S)-3-Anilino-2-hydroxypropyl laurate: Similar structure but with a laurate ester instead of an octadecanoate ester.
Uniqueness
(2S)-3-Anilino-2-hydroxypropyl octadecanoate is unique due to its specific combination of an aniline group, a hydroxypropyl chain, and an octadecanoate ester. This unique structure imparts distinct physicochemical properties, such as solubility, melting point, and reactivity, which can be advantageous in various applications compared to its similar compounds.
Propiedades
Número CAS |
398994-80-4 |
|---|---|
Fórmula molecular |
C27H47NO3 |
Peso molecular |
433.7 g/mol |
Nombre IUPAC |
[(2S)-3-anilino-2-hydroxypropyl] octadecanoate |
InChI |
InChI=1S/C27H47NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-27(30)31-24-26(29)23-28-25-20-17-16-18-21-25/h16-18,20-21,26,28-29H,2-15,19,22-24H2,1H3/t26-/m0/s1 |
Clave InChI |
SLRDDUYBMZYDTO-SANMLTNESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](CNC1=CC=CC=C1)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)OCC(CNC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diethyl [(benzenesulfonyl)(methyl)amino]propanedioate](/img/structure/B15167301.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
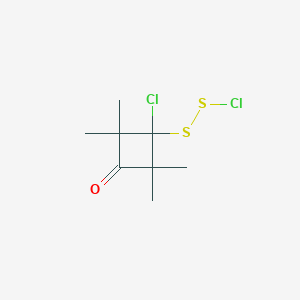
![Ethyl [3-(4-chloro-3-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetate](/img/structure/B15167329.png)
![1-[3-[2-(3-Phenylpropylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B15167333.png)
propanedinitrile](/img/structure/B15167346.png)
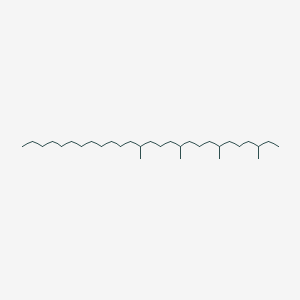
![Benzoic acid, 3-[(3,4-dimethoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B15167351.png)

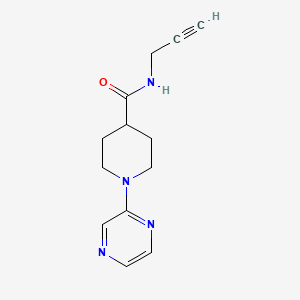
![4-[(E)-{4-[Bis(4-bromophenyl)amino]phenyl}diazenyl]benzaldehyde](/img/structure/B15167384.png)
